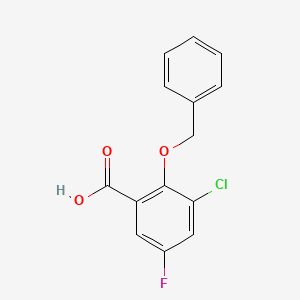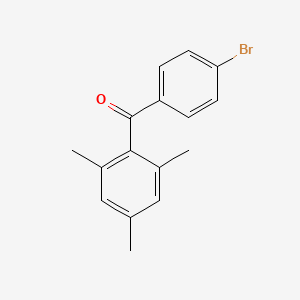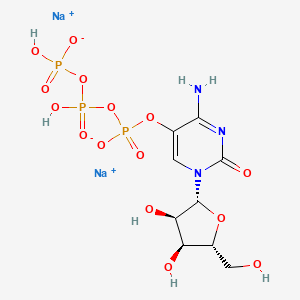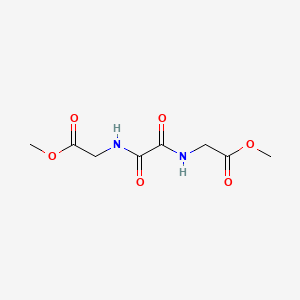
N,N'-Bis(methoxycarbonylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(methoxycarbonylmethyl)oxalamide is an organic compound with the molecular formula C10H14N2O6 It is a derivative of oxalamide, characterized by the presence of methoxycarbonylmethyl groups attached to the nitrogen atoms of the oxalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Bis(methoxycarbonylmethyl)oxalamide can be synthesized through the reaction of oxalic acid diethyl ester with methoxycarbonylmethylamine. The reaction typically involves the following steps:
Formation of Oxalic Acid Diethyl Ester: Oxalic acid reacts with ethanol in the presence of a catalyst to form oxalic acid diethyl ester.
Reaction with Methoxycarbonylmethylamine: The oxalic acid diethyl ester is then reacted with methoxycarbonylmethylamine under controlled conditions to form N,N’-Bis(methoxycarbonylmethyl)oxalamide.
Industrial Production Methods
Industrial production of N,N’-Bis(methoxycarbonylmethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of oxalic acid diethyl ester and methoxycarbonylmethylamine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity N,N’-Bis(methoxycarbonylmethyl)oxalamide.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(methoxycarbonylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxamides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(methoxycarbonylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(methoxycarbonylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar structure but with hydroxy and dimethylphenyl groups.
N,N’-Bis(3,5-dicarboxyphenyl)oxalamide: Contains carboxyphenyl groups instead of methoxycarbonylmethyl groups.
N,N’-Bis(furan-2-ylmethyl)oxalamide: Features furan-2-ylmethyl groups.
Uniqueness
N,N’-Bis(methoxycarbonylmethyl)oxalamide is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and materials science, where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H12N2O6 |
|---|---|
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
methyl 2-[[2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetyl]amino]acetate |
InChI |
InChI=1S/C8H12N2O6/c1-15-5(11)3-9-7(13)8(14)10-4-6(12)16-2/h3-4H2,1-2H3,(H,9,13)(H,10,14) |
Clave InChI |
YBJQRESBPICATB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C(=O)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


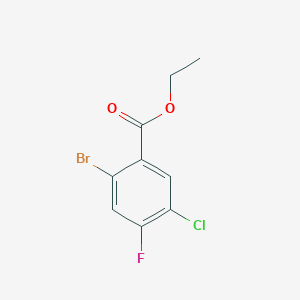
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
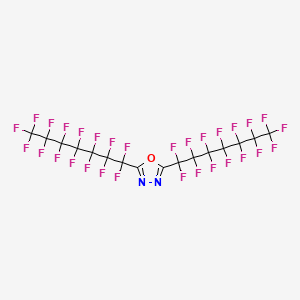

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
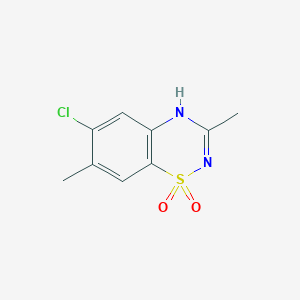
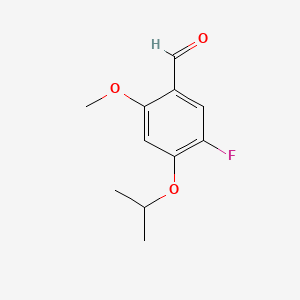
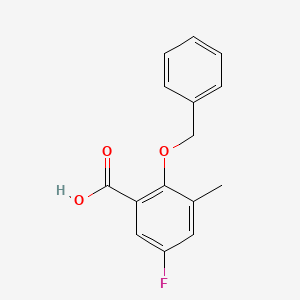
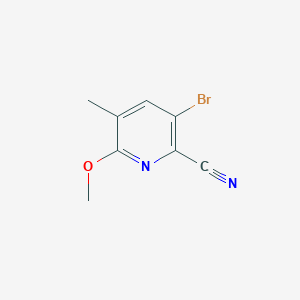
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
